5-Bromo-2-(difluoromethyl)thieno[2,3-b]pyridine
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Overview
Description
5-Bromo-2-(difluoromethyl)thieno[2,3-b]pyridine: is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of a bromine atom at the 5-position and a difluoromethyl group at the 2-position on the thieno[2,3-b]pyridine ring system. It is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethyl)thieno[2,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-nitropyridine and thiophene derivatives.
Formation of Thienopyridine Core: The thienopyridine core is constructed through a series of cyclization reactions. For example, a common method involves the reaction of 2-bromo-3-nitropyridine with thiophene-2-carbaldehyde in the presence of a base to form the thienopyridine ring.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethyl bromide or difluoromethyl sulfone under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethyl)thieno[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoromethyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyridines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
5-Bromo-2-(difluoromethyl)thieno[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethyl)thieno[2,3-b]pyridine is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. Further research is needed to elucidate its precise mechanism of action and molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-Bromo-2-(trifluoromethyl)thieno[2,3-b]pyridine: Similar but with a trifluoromethyl group.
2-(Difluoromethyl)thieno[2,3-b]pyridine: Lacks the bromine atom at the 5-position.
Uniqueness
5-Bromo-2-(difluoromethyl)thieno[2,3-b]pyridine is unique due to the presence of both a bromine atom and a difluoromethyl group, which confer distinct reactivity and potential biological activity. This combination of substituents makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-(difluoromethyl)thieno[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NS/c9-5-1-4-2-6(7(10)11)13-8(4)12-3-5/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTESABKQRDDCPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=NC=C1Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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